Pectic acid, potassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pectic acid, potassium salt, also known as potassium pectate, is a derivative of pectic acid. Pectic acid itself is a complex polysaccharide found in the cell walls of plants, particularly in fruits and vegetables. It is composed of galacturonic acid units linked together in a linear chain. The potassium salt form is created when the hydrogen ions in pectic acid are replaced by potassium ions. This compound is known for its gelling properties and is widely used in the food industry as a stabilizer and thickening agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pectic acid, potassium salt can be synthesized by neutralizing pectic acid with potassium hydroxide. The reaction typically involves dissolving pectic acid in water and then slowly adding a potassium hydroxide solution until the desired pH is reached. The resulting solution is then evaporated to obtain the potassium salt in solid form .

Industrial Production Methods: Industrial production of this compound often involves the extraction of pectin from citrus peels or apple pomace. The extracted pectin is then treated with an alkaline solution, such as potassium hydroxide, to convert it into this compound. This process is followed by purification and drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Pectic acid, potassium salt undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and enzymes like pectinase, this compound can be hydrolyzed to produce galacturonic acid.

Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

Complexation: It can form complexes with divalent cations like calcium, which is essential for its gelling properties.

Common Reagents and Conditions:

Hydrolysis: Water, pectinase enzyme, mild temperature.

Esterification: Alcohol, acid catalyst (e.g., sulfuric acid), elevated temperature.

Complexation: Calcium chloride, room temperature.

Major Products Formed:

Hydrolysis: Galacturonic acid.

Esterification: Pectic acid esters.

Complexation: Calcium pectate gel.

Applications De Recherche Scientifique

Pectic acid, potassium salt has a wide range of applications in scientific research:

Biology: Investigated for its role in plant cell wall structure and its interactions with plant pathogens.

Industry: Widely used in the food industry as a gelling agent, stabilizer, and thickener.

Mécanisme D'action

The mechanism of action of pectic acid, potassium salt primarily involves its ability to form gels. This is achieved through the interaction of the galacturonic acid units with water and divalent cations like calcium. The formation of a three-dimensional network of hydrogen bonds and ionic interactions results in gelation. This property is exploited in various applications, including food products and drug delivery systems .

Comparaison Avec Des Composés Similaires

Pectin: A polysaccharide with a higher degree of esterification compared to pectic acid.

Pectinic Acid: Similar to pectic acid but with a higher degree of esterification.

Calcium Pectate: Formed by the interaction of pectic acid with calcium ions.

Uniqueness: Pectic acid, potassium salt is unique due to its specific gelling properties and its ability to form gels at lower concentrations compared to other pectic substances. Its potassium content also makes it suitable for applications where sodium content needs to be minimized .

Propriétés

Numéro CAS |

37251-70-0 |

|---|---|

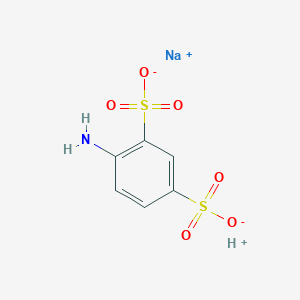

Formule moléculaire |

C19H28O18 |

Poids moléculaire |

544.4 g/mol |

Nom IUPAC |

(2S,3R,4R,5R,6S)-3-[(2S,3R,4R,5R,6S)-6-carboxy-5-[(1S,2R,3S,4S,5S)-5-carboxy-2,3,4-trihydroxycyclohexyl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H28O18/c20-4-2(15(27)28)1-3(5(21)6(4)22)34-11-8(24)10(26)19(37-14(11)17(31)32)36-12-7(23)9(25)18(33)35-13(12)16(29)30/h2-14,18-26,33H,1H2,(H,27,28)(H,29,30)(H,31,32)/t2-,3-,4-,5-,6-,7+,8+,9+,10+,11+,12+,13-,14-,18-,19-/m0/s1 |

Clé InChI |

RNDFNQSEZASAHK-BPSZMORJSA-N |

SMILES isomérique |

C1[C@@H]([C@@H]([C@@H]([C@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O)O)O)O)O)O)O)O)C(=O)O |

SMILES canonique |

C1C(C(C(C(C1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)O)O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.